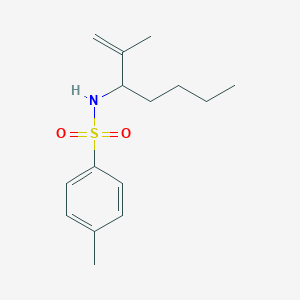
Silane, trimethyl(1-naphthalenylcarbonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, trimethyl(1-naphthalenylcarbonyl)-: is an organosilicon compound with the molecular formula C14H16OSi . It is a derivative of silane, where the silicon atom is bonded to three methyl groups and one 1-naphthalenylcarbonyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Silane, trimethyl(1-naphthalenylcarbonyl)- typically involves the reaction of trimethylsilyl chloride with 1-naphthalenylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
Trimethylsilyl chloride+1-naphthalenylcarbonyl chloride→Silane, trimethyl(1-naphthalenylcarbonyl)-+HCl
Industrial Production Methods: In industrial settings, the production of Silane, trimethyl(1-naphthalenylcarbonyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions: Silane, trimethyl(1-naphthalenylcarbonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Hydride donors like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like chlorine or bromine can be used to replace the trimethylsilyl group.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Halogenated silanes.
科学的研究の応用
Chemistry: Silane, trimethyl(1-naphthalenylcarbonyl)- is used as a precursor in the synthesis of other organosilicon compounds. It is also employed as a protecting group for functional groups in organic synthesis.
Biology: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and functionality.
Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: In the industrial sector, Silane, trimethyl(1-naphthalenylcarbonyl)- is used in the production of advanced materials, such as coatings and adhesives, due to its excellent adhesion properties.
作用機序
The mechanism of action of Silane, trimethyl(1-naphthalenylcarbonyl)- involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and fluorine, making it useful in reactions that require high stability and reactivity. The compound can also act as a radical donor or hydride donor, facilitating various chemical transformations.
類似化合物との比較
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.
Vinyltrimethylsilane: Contains a vinyl group attached to the silicon atom.
Uniqueness: Silane, trimethyl(1-naphthalenylcarbonyl)- is unique due to the presence of the 1-naphthalenylcarbonyl group, which imparts distinct chemical properties and reactivity compared to other silanes. This makes it particularly useful in specialized applications where specific reactivity and stability are required.
特性
CAS番号 |
88313-80-8 |
|---|---|
分子式 |
C14H16OSi |
分子量 |
228.36 g/mol |
IUPAC名 |
naphthalen-1-yl(trimethylsilyl)methanone |
InChI |
InChI=1S/C14H16OSi/c1-16(2,3)14(15)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3 |
InChIキー |
ZTZAFZHPXSCCBW-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C(=O)C1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


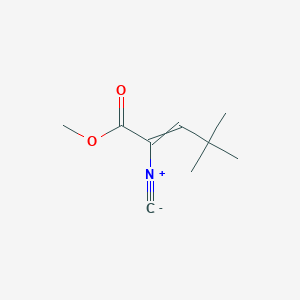
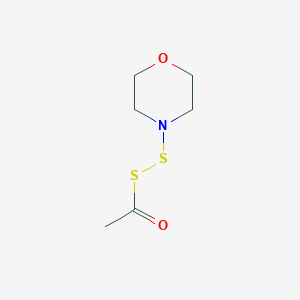
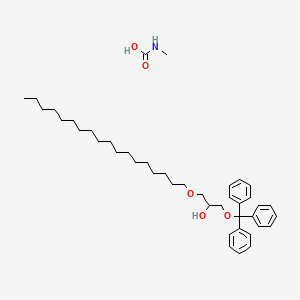
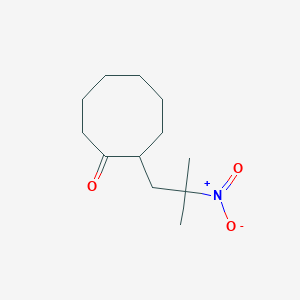
![1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride](/img/structure/B14376900.png)
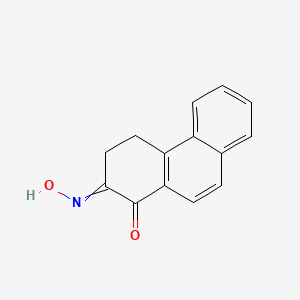

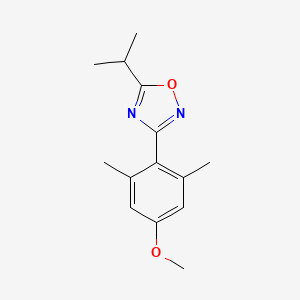

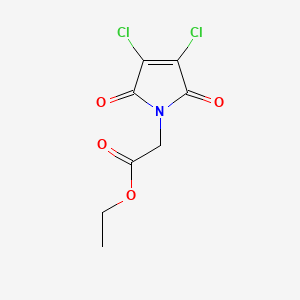
![Ethyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14376933.png)
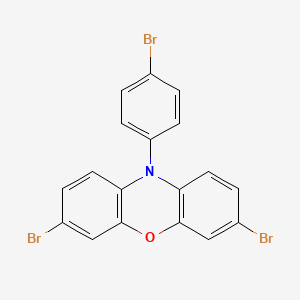
![3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal](/img/structure/B14376945.png)
